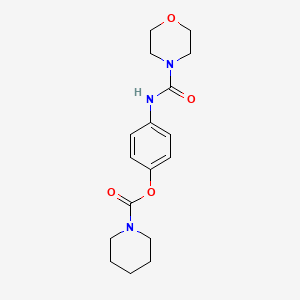

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed piperidine rings, e.g., proline derivatives . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved papers.科学的研究の応用

Dye Synthesis

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate and similar compounds are used in dye synthesis. For example, compounds like 4-morpholino-1,8-naphthalic anhydride derivatives are involved in creating yellow to orange dyes for synthetic-polymer fibers. These dyes show good coloration and fastness properties on polyester, indicating their relevance in textile industries (Peters & Bide, 1985).

Antioxidant and Antinociceptive Activities

These compounds have been synthesized and evaluated for their antioxidant and antinociceptive activities. For instance, novel phenoxy acetyl carboxamides synthesized using bases like piperidine and morpholine showed potential in scavenging radicals and eliciting antinociceptive activity in animal models (Manjusha et al., 2022).

Biochemical Studies

Compounds with structures similar to this compound are used in biochemical studies, particularly in the synthesis of new derivatives for various biological activities. For example, the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives has shown potential antibacterial and antifungal activities, highlighting their significance in pharmaceutical research (Bodke & Sangapure, 2003).

DNA Complexation and Transfection Experiments

These compounds are also involved in the synthesis of dendrimers for biological experiments. Dendrimers with amine terminal groups, including morpholine and piperidine, have been studied for their ability to interact with DNA, forming dendriplexes. This research is crucial in understanding gene delivery mechanisms and developing new transfection agents (Padié et al., 2009).

Medicinal Chemistry

In medicinal chemistry, these compounds are utilized for their binding properties with enzymes and receptors. Research has been conducted on derivatives of similar compounds for their interaction with enzymes like monoglyceride lipase and kappa-opioid receptors, indicating their potential in developing new therapeutic agents (Carroll et al., 2005).

作用機序

Target of Action

Similar compounds have been found to target enzymes like cathepsin f . Cathepsin F is a lysosomal cysteine protease that plays a role in protein degradation.

Mode of Action

Based on the structure and similar compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

Similar compounds have been found to influence inflammatory pathways .

Result of Action

特性

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-16(19-10-12-23-13-11-19)18-14-4-6-15(7-5-14)24-17(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSEBQRNZWVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)

![3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2755679.png)

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)